molecular formula C18H23NO B12718082 2-Piperidinyl-1-alpha-naphthyl-1-propanol CAS No. 28419-47-8

2-Piperidinyl-1-alpha-naphthyl-1-propanol

Katalognummer: B12718082
CAS-Nummer: 28419-47-8
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: LWEWONMMGOVRBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidinyl-1-alpha-naphthyl-1-propanol is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, a naphthalene moiety, and a propanol group, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinyl-1-alpha-naphthyl-1-propanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled .

Wirkmechanismus

The mechanism of action of 2-Piperidinyl-1-alpha-naphthyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. For example, its cardiodepressant and antiarrhythmic effects are attributed to its ability to block certain ion channels in cardiac cells, thereby regulating heart rate and rhythm .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Piperidinyl-1-alpha-naphthyl-1-propanol is unique due to its specific combination of a piperidine ring, naphthalene moiety, and propanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

28419-47-8

Molekularformel

C18H23NO

Molekulargewicht

269.4 g/mol

IUPAC-Name

1-naphthalen-1-yl-2-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C18H23NO/c1-14(19-12-5-2-6-13-19)18(20)17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14,18,20H,2,5-6,12-13H2,1H3

InChI-Schlüssel

LWEWONMMGOVRBU-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC=CC2=CC=CC=C21)O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.